molecular formula C13H11N3O B8530803 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Cat. No.: B8530803
M. Wt: 225.25 g/mol
InChI Key: ADTPXBCUODLVPZ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-2-methoxy-quinoline is a synthetic heterocyclic compound featuring a quinoline core linked to an imidazole ring, forming a molecular scaffold of significant interest in medicinal chemistry research . Compounds based on the quinoline-imidazole hybrid structure have demonstrated a broad spectrum of biological activities in scientific studies, making them valuable scaffolds for developing new therapeutic agents . Research on analogous hybrids has indicated potential as dual- or multi-targeting inhibitors, showing promising activity against various cancer cell lines, including leukemia, breast, and ovarian cancers . Furthermore, some quinoline-imidazole derivatives have exhibited significant antimicrobial properties, with efficacy against both Gram-negative and Gram-positive bacterial strains . The mechanism of action for such hybrids is complex and may involve the inhibition of key enzymes or interference with crucial cellular pathways in pathogens or cancer cells . Researchers value this structural motif for its versatility in synthetic chemistry, allowing for further functionalization to optimize properties like potency, selectivity, and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this class of compounds.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-imidazol-1-yl-2-methoxyquinoline

InChI

InChI=1S/C13H11N3O/c1-17-13-5-2-10-8-11(3-4-12(10)15-13)16-7-6-14-9-16/h2-9H,1H3

InChI Key

ADTPXBCUODLVPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)N3C=CN=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 6-(1H-imidazol-1-yl)-2-methoxy-quinoline exhibits significant antimicrobial properties. Its structural similarity to known antimicrobial agents allows it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics. Studies have shown that derivatives of quinoline and imidazole can inhibit bacterial growth, suggesting that this compound could serve as a lead structure for further modifications aimed at enhancing its efficacy against resistant strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation, making it a candidate for further development as an anticancer therapeutic .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Its ability to bind selectively to active sites of enzymes suggests potential applications in treating diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders. Specifically, it may target phosphatidylinositol 3-kinase (PI3K) pathways, which are often implicated in tumorigenesis . The compound's interaction with zinc-binding sites further supports its role as a potential histone deacetylase (HDAC) inhibitor, providing a dual mechanism for therapeutic action .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinoline and imidazole rings can significantly affect potency and selectivity against biological targets. For instance, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and efficacy .

Modification Effect on Activity Reference
Methoxy group at position 2Enhances solubility and bioavailability
Imidazole substitutionIncreases enzyme binding affinity
Variations in ring structureAlters selectivity towards cancer cell lines

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings revealed that specific analogs displayed potent activity at nanomolar concentrations, outperforming traditional antibiotics like Gentamicin in certain assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons:

  • Compound 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (): Substitutions at positions 2 (benzimidazole) and 8 (methoxyphenyl) create distinct electronic environments. The methoxy group at position 8 enhances solubility compared to non-polar substituents, while the benzimidazole at position 2 may improve binding to aromatic receptor pockets .
  • 2-Chloro-3-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives (): Chlorine at position 2 (electron-withdrawing) reduces electron density, contrasting with the electron-donating methoxy group in the target compound. This difference may influence pharmacokinetics; chloro groups often enhance membrane permeability but may reduce solubility .

Functional Group Variations

Thioether vs. Ether Linkages ():

  • 3-(1H-Benzo[d]imidazol-2-yl)-2-((4-fluorobenzyl)thio)quinoline (): The thioether linkage (C–S–C) introduces greater polarizability and weaker hydrogen-bonding capacity compared to the ether (C–O–C) in the target compound. Thioethers may improve metabolic stability but could reduce aqueous solubility .

Imidazole vs. Benzimidazole Substituents ():

  • Benzimidazole rings (e.g., in ) offer extended π-conjugation, enhancing interactions with hydrophobic protein domains. The smaller imidazole in the target compound may allow better steric flexibility in binding .

Structural and Spectral Data

  • NMR and IR Profiles ():
    • Methoxy groups typically show ¹H NMR signals near δ 3.8–4.0 ppm and IR C–O stretches at ~1250 cm⁻¹. Imidazole protons resonate near δ 7.5–8.5 ppm .
    • Discrepancies in chemical shifts between analogs (e.g., chloro vs. methoxy) reflect electronic differences, aiding structural validation.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Key Features Potential Biological Impact References
6-(1H-Imidazol-1-yl)-2-methoxy-quinoline Imidazole (6), OMe (2) Electron-rich core; hydrogen-bonding via imidazole Antimicrobial/Enzyme inhibition (inferred)
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Benzimidazole (2), OMe (8) Extended π-system; enhanced hydrophobicity Target-specific binding
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Cl (2), Benzimidazole (3) Electron-deficient core; improved membrane permeability Anticancer (reported in analogs)
3-(1H-Benzo[d]imidazol-2-yl)-2-((4-fluorobenzyl)thio)quinoline Thioether (2), F (4) Polarizable sulfur linkage; halogen-enhanced stability Metabolic resistance
2-Amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol Amino (2), Imidazole (4), Diol (6,8) High polarity; multiple H-bond donors Antioxidant/DNA interaction

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for this compound are available in the evidence.
  • Synthetic Optimization : Yields for related compounds range from moderate to high (e.g., 50–80% in ), but the target compound’s synthesis efficiency remains unverified.
  • Structural Insights : X-ray crystallography (e.g., ) and computational modeling () are recommended to elucidate binding modes.

Preparation Methods

Reaction Mechanism and Optimization

The patented method involves a three-step process:

  • Lithiation : 1-Methylimidazole is treated with n-hexyllithium in THF at -14°C to generate a reactive lithiated intermediate.

  • Silylation : The intermediate is silylated with triisobutylsilyl chloride , enhancing stability and directing regioselectivity.

  • Coupling : The silylated imidazole reacts with a quinoline derivative (e.g., 6-bromo-2-methoxyquinoline) at 0°C, followed by hydrolysis with acetic acid and extraction using ethyl acetate.

Key Conditions :

  • Temperature: Maintaining -5°C to 0°C during coupling minimizes byproducts (e.g., C2-isomers).

  • Solvent: THF optimizes reagent solubility and reaction kinetics.

  • Workup: Hydrolysis at 40°C ensures complete deprotection, yielding the free imidazole-quinoline product.

Table 1: Optimized Parameters for Lithiation-Silylation Coupling

ParameterOptimal ValueImpact on Yield/Purity
Lithiating Agentn-HexyllithiumImproves yield to 52%
Silylating AgentTriisobutylsilyl ClReduces C2-isomer formation
Reaction Temperature-5°C to 0°CEnhances regioselectivity
Solvent SystemTHF/HexaneFacilitates homogeneous mixing

Alternative Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) offer potential but require boronic acid derivatives:

  • Substrate : 6-Bromo-2-methoxyquinoline.

  • Coupling Partner : Imidazole-1-boronic acid.

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane[^general].
    Limitations :

  • Boronic acid derivatives of imidazole are less stable, complicating synthesis.

  • No peer-reviewed studies validate this route for the target compound.

Critical Analysis of Methodologies

Efficiency and Scalability

The lithiation-silylation method is currently the most validated approach, offering:

  • Regioselectivity : >95% C5-attachment due to silyl directing effects.

  • Scalability : Batch sizes up to 1 L demonstrated in patent examples.
    Drawbacks :

  • Cryogenic conditions (-40°C) increase operational complexity.

  • Use of moisture-sensitive reagents (e.g., n-hexyllithium) necessitates inert atmospheres.

Impurity Profile

Major impurities include:

  • C2-Isomers : Reduced to <5% via optimized silylation.

  • Unreacted Quinoline : <2% after 2-hour reaction time.

Table 2: Comparative Performance of Synthetic Routes

MethodYieldPurityScalabilityCost
Lithiation-Silylation52%>90%HighModerate
NAS (Theoretical)~30%*~70%*LowLow
Suzuki CouplingN/AN/AModerateHigh

*Estimated based on analogous reactions.

Industrial and Environmental Considerations

Solvent Recovery

THF and hexane are recovered via distillation in the patented process, aligning with green chemistry principles.

Waste Streams

  • Aqueous Layer : Contains acetic acid and salts, neutralized before disposal.

  • Organic Layer : Recycled after extraction, minimizing environmental impact .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(1H-imidazol-1-yl)-2-methoxy-quinoline?

Methodological Answer: The synthesis typically involves coupling reactions between quinoline derivatives and imidazole-containing precursors. For example:

  • Suzuki-Miyaura cross-coupling can functionalize quinoline moieties using aryl boronic acids or esters under palladium catalysis .
  • Reflux conditions (e.g., acetic acid or DMF with iodine) are used to cyclize intermediates into imidazole-quinoline hybrids, achieving yields of 78–85% .
  • Post-synthetic modifications (e.g., methoxy group introduction) may require protection/deprotection strategies to preserve regioselectivity .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • 1D/2D NMR spectroscopy confirms regiochemistry and substituent positions (e.g., methoxy and imidazole groups) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
  • X-ray crystallography resolves steric effects and π-π stacking interactions in the solid state .
  • IR spectroscopy identifies functional groups (e.g., C=N stretching in imidazole at ~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : The compound exhibits moderate aqueous solubility (e.g., ~83 mg/mL in Britton-Robinson buffer at pH 7.4), influenced by the methoxy group’s hydrophilicity and imidazole’s polarity .
  • Stability : Stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended to assess degradation pathways, particularly imidazole ring protonation or quinoline oxidation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors or enzymes) using force fields like AMBER or CHARMM .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .

Q. How does this compound interact with biological targets such as imidazoline receptors?

Methodological Answer:

  • In vitro binding assays : Radioligand displacement studies (e.g., using [³H]-clonidine) quantify affinity for I1/I2 imidazoline receptors. CR4056, a related compound, shows IC₅₀ = 596 nM for I2 receptors .
  • Functional assays : Measure downstream effects (e.g., cAMP modulation or insulin secretion) in cell lines overexpressing receptor subtypes .

Q. What experimental evidence supports its antitumor activity, and how are mechanistic studies designed?

Methodological Answer:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate IC₅₀ values. Derivatives of this scaffold induce apoptosis via caspase-3/7 activation .
  • Mechanistic studies :
    • Flow cytometry quantifies cell cycle arrest (e.g., G2/M phase blockade) .
    • Western blotting identifies upregulated pro-apoptotic proteins (e.g., Bax) and downregulated anti-apoptotic markers (e.g., Bcl-2) .

Q. How can structural modifications enhance selectivity for neurological targets like α7 nicotinic acetylcholine receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., nitro or cyano) on the quinoline ring to improve receptor binding affinity .
    • Modify the methoxy group to ethoxy or bulky substituents to reduce off-target effects .
  • In vivo efficacy : Preclinical models (e.g., rodent cognitive tests) validate improved sensory processing and memory retention at doses achieving >80% receptor occupancy .

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity or assay conditions) .
  • Dose-response reevaluation : Reproduce studies with standardized protocols (e.g., NIH/3T3 fibroblasts as a control) to isolate compound-specific effects .

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